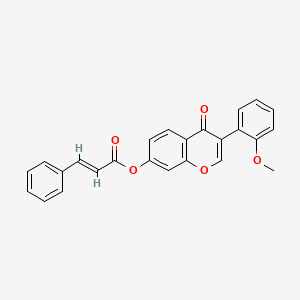

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate” is a complex organic molecule. It is a derivative of cinnamic acid, which is a key intermediate in the biosynthesis of numerous plant compounds . The compound also contains a methoxyphenyl group, which is a common motif in many natural products and pharmaceuticals .

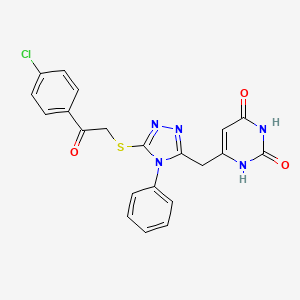

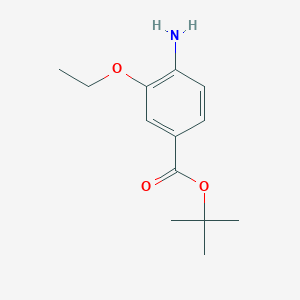

Molecular Structure Analysis

The molecular structure of a compound is crucial for understanding its properties and reactivity. While the exact structure of “3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate” is not provided, related compounds such as 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester have been studied . These studies provide valuable insights into the potential structure of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Phenolic compounds, which include “3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate”, have characteristic properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .Applications De Recherche Scientifique

Photoprotective Agents in Sunscreens

- Photoprotective agents are essential components in sunscreens. They shield the skin from harmful UV radiation by absorbing or scattering UV rays. The cinnamate moiety in 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate provides UV absorption properties, making it a potential candidate for inclusion in sunscreens .

Anti-Inflammatory Activity

- Research suggests that this compound possesses anti-inflammatory properties. It may inhibit pro-inflammatory pathways, making it relevant for conditions such as dermatitis, psoriasis, and other skin disorders .

Antioxidant Effects

- The methoxyphenyl group contributes to the antioxidant activity of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals .

Anticancer Potential

- Some studies have explored the anticancer effects of cinnamate derivatives. While more research is needed, the compound’s structural features make it an interesting candidate for further investigation in cancer therapy .

Flavor and Fragrance Industry

- The pleasant aroma of cinnamates makes them valuable in the flavor and fragrance industry. 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate could contribute to fragrances or flavor enhancers .

Polymer Chemistry

- Cinnamates find applications in polymer chemistry, especially as UV stabilizers for plastics and coatings. Incorporating 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate into polymers may enhance their resistance to UV degradation .

These applications highlight the versatility of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate across different scientific domains. Researchers continue to explore its potential in novel areas, making it an intriguing compound for further investigation . If you’d like more information on any specific application, feel free to ask!

Mécanisme D'action

Target of Action

Related compounds such as eugenol compounds have shown significant affinity for breast cancer receptors

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets, leading to changes at the molecular level . The specific interactions and resulting changes for this compound remain to be elucidated.

Biochemical Pathways

Related compounds such as cinnamic acid derivatives are known to be involved in various physiological processes in plants

Result of Action

Related compounds have shown potential anti-cancer effects

Action Environment

Factors such as temperature, light, and ph are known to affect the stability and efficacy of similar compounds .

Propriétés

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O5/c1-28-22-10-6-5-9-19(22)21-16-29-23-15-18(12-13-20(23)25(21)27)30-24(26)14-11-17-7-3-2-4-8-17/h2-16H,1H3/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCAXZMVWODLMH-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-hydroxy-2(1H)-pyridinone](/img/structure/B2818560.png)

![5,6,7-trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2818568.png)

![(Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2818569.png)

![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2818573.png)

![3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2818574.png)

![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2818575.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2818577.png)

![4-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2818579.png)

![[(1-Ethylpyrrolidin-2-yl)methyl]thiourea](/img/structure/B2818581.png)